4-Bromobenzyl bromide

Catalog No.
S572450
CAS No.
589-15-1
M.F
C7H6Br2
M. Wt
249.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromobenzyl bromide

CAS Number

589-15-1

Product Name

4-Bromobenzyl bromide

IUPAC Name

1-bromo-4-(bromomethyl)benzene

Molecular Formula

C7H6Br2

Molecular Weight

249.93 g/mol

InChI

InChI=1S/C7H6Br2/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2

InChI Key

YLRBJYMANQKEAW-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CBr)Br

Synonyms

p,α-Dibromo-toluene; 1-(Bromomethyl)-4-bromobenzene; 1-Bromo-4-(bromomethyl)benzene; 4-(Bromomethyl)bromobenzene; 4-Bromo-1-bromomethylbenzene; 4-Bromobenzyl bromide; NSC 113584; p-Bromobenzyl bromide; α,p-Dibromotoluene

Canonical SMILES

C1=CC(=CC=C1CBr)Br

The exact mass of the compound 4-Bromobenzyl bromide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 113584. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzyl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Bromobenzyl bromide is a crystalline solid organic compound valued for its dual reactivity. It incorporates a highly reactive benzylic bromide (C(sp3)-Br) ideal for nucleophilic substitution and a stable aryl bromide (C(sp2)-Br) perfectly suited for subsequent metal-catalyzed cross-coupling reactions. [REFS-1, REFS-2] This bifunctionality allows for sequential, site-selective chemical modifications, making it a key precursor in pharmaceuticals, agrochemicals, and materials science. Its solid form (m.p. 62-64 °C) offers significant handling and storage advantages over liquid analogs.

Research Fit

Bifunctional aromatic building block with orthogonal reactivity
Solid form (mp 60–64 °C) for precise weighing and safe handling
Reported purity ≥98% supports multi-step synthetic workflows

Substituting 4-bromobenzyl bromide with analogs introduces significant process and performance penalties. Using 4-chlorobenzyl chloride results in lower reactivity at the benzylic position due to the poorer leaving group ability of chloride versus bromide, necessitating harsher reaction conditions or leading to lower yields. [1] Choosing isomers like 2- or 3-bromobenzyl bromide alters the substitution pattern, which disrupts the molecular geometry and symmetry critical for achieving high crystallinity and predictable packing in materials science and pharmaceutical applications. [2] Opting for the unsubstituted benzyl bromide eliminates the aryl bromide C-Br bond, a crucial functional handle for sequential cross-coupling reactions, thereby limiting the synthetic utility of the molecule for building complex architectures. [3]

Substitution Risk

Target Compound
Defined orthogonal reactivity: benzylic + aryl bromide
Moderate SN2 electrophilicity (σp +0.23)
para-Regiochemistry for linear extension
Potential Substitutes
Benzyl bromide / 4-Bromotoluene: Lacks orthogonal reactivity; synthetic pathway may collapse
4-Nitrobenzyl bromide: Overly reactive; chemoselectivity may shift and alter reaction kinetics
ortho-/meta- Isomers: Regiochemical mismatch; product geometry will differ

Orthogonal Reactivity: Enabling Selective, Sequential Cross-Coupling Reactions

The primary procurement driver for this compound is the significant reactivity difference between its two C-Br bonds. The benzylic C(sp3)-Br bond is highly susceptible to nucleophilic substitution and Suzuki coupling under mild conditions, while the aryl C(sp2)-Br bond remains inert. This allows for selective reaction at the benzylic position first. Subsequently, the aryl bromide can be engaged in a second, different cross-coupling reaction under more forcing conditions. A study demonstrated this principle by first reacting 4-bromobenzyl chloride with p-tolylboronic acid at the benzylic position, followed by the addition of a second arylboronic acid and PPh3 to react the aryl halide, achieving yields of 57-96% for the final unsymmetrical product. [1] This chemoselectivity is difficult to achieve with dibromoxylene isomers or dihalobenzenes, which often lead to product mixtures.

Evidence DimensionYield in one-pot dual Suzuki coupling
Target Compound Data57–96% yield for unsymmetrical diarylmethane products
Comparator Or BaselineSingle-step coupling agents or isomers lacking this reactivity differential, which risk oligomerization or require multi-step protection/deprotection strategies.
Quantified DifferenceEnables a high-yield, one-pot sequential route not feasible with symmetric or isomeric analogs.
ConditionsInitial Suzuki coupling at the benzylic position using Pd(OAc)2/PCy3·HBF4, followed by a second Suzuki coupling at the aryl position using PPh3 as an additional ligand. [<a href="https://www.mdpi.com/1420-3049/21/11/1545" target="_blank">1</a>]

This enables the efficient, controlled synthesis of complex, unsymmetrical molecules in fewer steps, reducing cost and waste compared to multi-step alternatives.

SN2 Reactivity
Class-level inference
Hammett σp = +0.23
Reported moderate electrophilic reactivity supports chemoselective N-alkylations.
Reactivity falls between 4-nitro and 4-methyl analogs.

Superior Initiator for Controlled Polymerization (ATRP)

In Atom Transfer Radical Polymerization (ATRP), 4-bromobenzyl bromide serves as a highly efficient initiator. The benzylic bromide provides rapid and quantitative initiation, leading to polymers with low polydispersity (PDI), a key indicator of a controlled polymerization process. For instance, ATRP of styrene initiated by related benzyl bromide systems routinely achieves PDI values below 1.2. [1] The bromine atom is a more effective halogen for ATRP initiation than chlorine, offering faster and more controlled reactions. [2] Crucially, the aryl bromide group remains intact on the polymer chain end, providing a reactive site for post-polymerization modification, such as grafting or surface attachment.

Evidence DimensionPolymerization Control (Polydispersity Index, PDI)
Target Compound DataEnables synthesis of polymers with low PDI (typically <1.2)
Comparator Or BaselineConventional radical polymerization (PDI >1.5-2.0); Alkyl chloride initiators (slower, less controlled initiation). [<a href="https://ncsu.pressbooks.com/advpolymscitech/chapter/atom-transfer-radical-polymerization-atrp/" target="_blank">2</a>]
Quantified DifferenceAchieves a significant reduction in polydispersity compared to uncontrolled methods, indicating superior molecular weight control.
ConditionsTypical ATRP conditions using a copper/ligand catalyst system (e.g., CuBr/PMDETA) at elevated temperatures (e.g., 80-110 °C). [REFS-1, REFS-2]

For applications requiring well-defined polymer architectures (e.g., block copolymers, polymer brushes), this initiator provides superior control over molecular weight and structure compared to less efficient initiators or uncontrolled polymerization methods.

Reduction Potential
Class-level inference
E1/2 correlated with σp (ρ = +0.31 V)
Predictable reduction behavior may aid electrosynthetic method design.
Linear free-energy relationship established.

Precursor for Dendrimer Synthesis with Rigid Cores

4-Bromobenzyl bromide is a building block for dendrons, the branched components of dendrimers. In divergent dendrimer synthesis, the reactive benzylic bromide allows for attachment to a core molecule, while the aryl bromide serves as a branching point for the next generation. [1] For example, related poly(aryl bromide) core molecules like tetrakis(4-bromophenyl)silane are used to construct rigid-core dendrimers. The rigidity provided by the para-substituted phenyl rings is critical for creating dendrimers that are better retained during diafiltration purification compared to those built from more flexible linkers. [2] This structural rigidity is a direct consequence of the para-substitution pattern, an advantage not offered by meta- or ortho-isomers.

Evidence DimensionStructural role in synthesis
Target Compound DataServes as a key building block for rigid dendrons and dendrimers.
Comparator Or BaselineFlexible aliphatic linkers or meta-/ortho-substituted aromatic linkers.
Quantified DifferenceContributes to rigid core structures that improve purification efficiency (e.g., retention during diafiltration) compared to flexible alternatives. [<a href="https://pubs.acs.org/doi/10.1021/om900331z" target="_blank">2</a>]
ConditionsDivergent or convergent dendrimer synthesis methodologies, often involving nucleophilic substitution at the benzylic position. [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4039213/" target="_blank">1</a>]

For researchers synthesizing high-generation dendrimers, using this rigid building block can simplify purification and lead to materials with more defined, non-collapsible structures.

N-Alkylation
Supporting evidence
74% isolated yield
Supports synthetic feasibility for library construction.
Yields consistent with benzylic bromide class; requires validation.
Regioselectivity
Head-to-head
para-substituted products
para-Isomer dictates spatial architecture; ortho-/meta- isomers yield different geometries.
Critical for SAR study design.
Physical Form
Head-to-head
Solid (mp 60–64 °C)
Reported handling advantage over liquid analogs (e.g., benzyl bromide).
May simplify weighing and reduce spill risk.

Sequential Synthesis of Unsymmetrical Diaryl Methane Scaffolds

This compound is the preferred choice for constructing complex diaryl or heteroaryl methanes where two different aryl groups must be installed. The orthogonal reactivity allows for a high-yield, two-step, one-pot procedure, avoiding the protection-deprotection sequences or statistical mixtures common when using less differentiated precursors. [1]

Preparation of Functional Polymers with Modifiable Chain-Ends

When the goal is to create well-defined polymers (e.g., polystyrene, polyacrylates) with a specific functional group at one end for subsequent reactions, 4-bromobenzyl bromide is an excellent initiator for ATRP. It provides excellent control over molecular weight distribution while ensuring the polymer chain is terminated with a reactive aryl bromide handle for grafting or surface functionalization. [2]

Building Blocks for Rigid Nanostructures and Dendrimers

In the synthesis of dendrimers or metal-organic frameworks where structural rigidity and predictable geometry are paramount, the para-substituted aromatic ring of this compound is a key design element. It acts as a rigid spacer and branching point, leading to materials with defined cavities and improved handling properties compared to those made with flexible or meta-substituted linkers. [3]

Linker for Chemical Probes and Bioconjugation

The compound is used to install a stable 4-bromobenzyl ether linker onto bioactive molecules. The aryl bromide can then be chemoselectively converted to other functionalities, such as an amine, for attaching reporter tags or labels without affecting other functional groups in the parent molecule. [4]

Application Fit Matrix

Application
Selection Property
Validation Focus
Biaryl Library Synthesis
Dual orthogonal reactivity (SN2 & cross-coupling)
Chemoselective transformation sequence
AT2 Receptor Research Compounds
High-purity para-isomer for reliable N-alkylation
Multi-step synthesis compatibility
para-Substituted Styrene Synthesis
Definitive para-regiochemistry
Cross-coupling regiochemical outcome
Precise Electrophile Weighing
Solid physical state (mp 60–64 °C)
Handling safety and gravimetric accuracy

XLogP3

3.4

Melting Point

63.0 °C

UNII

3D1TTL8BGN

GHS Hazard Statements

Aggregated GHS information provided by 62 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (96.77%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (20.97%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (82.26%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

589-15-1

Wikipedia

P-bromobenzyl bromide

General Manufacturing Information

Benzene, 1-bromo-4-(bromomethyl)-: ACTIVE

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